molecular formula C7H7F3N2O B1409200 2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227603-65-7

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409200
CAS No.: 1227603-65-7
M. Wt: 192.14 g/mol
InChI Key: QWYZTJHAXBPGTD-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . Another method includes the reaction of 5-trifluoromethylpyridine with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid.

    Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The hydroxymethyl group can undergo metabolic transformations, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227603-65-7) is a trifluoromethyl-substituted pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F3N2O. The compound features:

  • Amino group at the 2-position
  • Hydroxymethyl group at the 4-position
  • Trifluoromethyl group at the 6-position

The trifluoromethyl group significantly enhances lipophilicity and stability, making this compound a valuable candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its unique chemical structure allows it to interact with biological targets effectively. The presence of both amino and hydroxymethyl groups facilitates hydrogen bonding with proteins, which may influence their activity and stability.

In vitro studies have shown that compounds with similar structural features can exhibit significant antimycobacterial properties. A related study demonstrated that modifications to the trifluoromethyl group can influence the potency against Mycobacterium tuberculosis (Mtb) strains, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. The trifluoromethyl substituent is known to enhance interactions with cellular targets, potentially inhibiting enzymes or receptors involved in tumor growth. For instance, structural analogs have been investigated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which play a role in different cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

  • The position of the trifluoromethyl group affects potency; para-substitution generally yields better results compared to ortho or meta positions .
  • The presence of lipophilic substituents enhances activity, while polar substitutions can be detrimental .

In Vitro and In Vivo Studies

  • Antimycobacterial Activity : A study evaluated the compound's efficacy in various assay conditions against different Mtb strains, revealing promising minimum inhibitory concentrations (MIC). For example:
    StrainMIC (mg/L)Media Conditions
    Erdman17H9 + glycerol + ADC + Tween 80
    H37Rv0.57H9 + glycerol + ADC + Tween 80
    Erdman>167H12 + casitone + palmitic acid
    These results indicate significant antimicrobial potential under specific conditions .
  • Anticancer Studies : In a study focusing on BCAT inhibitors, compounds structurally related to this compound were tested for cellular activity. The findings suggested that modifications enhancing cell permeability could lead to improved anticancer efficacy .

Properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZTJHAXBPGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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